molecular formula C12H17NO B1415918 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine CAS No. 1704089-35-9

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

Cat. No.: B1415918
CAS No.: 1704089-35-9
M. Wt: 191.27 g/mol
InChI Key: DRGXKQWIWFFJAI-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound features a cyclopropane ring attached to an amine group and a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

The synthesis of 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclopropane ring.

    Attachment of the propan-2-yloxy group to the phenyl ring: This can be done through etherification reactions, where an alcohol reacts with a phenol derivative under acidic or basic conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the propan-2-yloxy group or the amine group under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine can be compared with similar compounds such as:

    1-[2-(Propan-2-yloxy)phenyl]cyclobutan-1-amine: This compound has a cyclobutane ring instead of a cyclopropane ring, leading to different chemical and physical properties.

    1-[2-(Propan-2-yloxy)phenyl]cyclopentan-1-amine:

The uniqueness of this compound lies in its cyclopropane ring, which imparts strain and reactivity that can be harnessed in various chemical transformations.

Properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-6-4-3-5-10(11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGXKQWIWFFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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